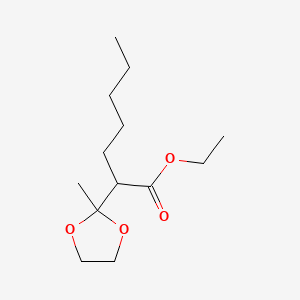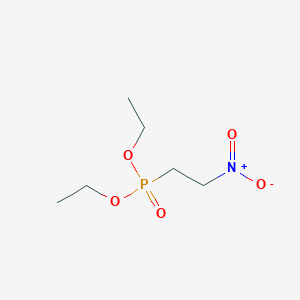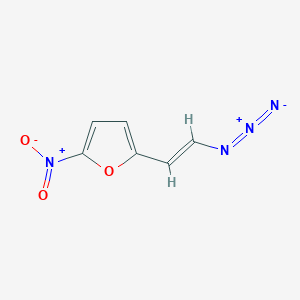
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran ring, which is a common motif in many biologically active molecules. The presence of the sulfooxy and carbamate groups further enhances its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate typically involves multiple steps, starting from readily available precursors The benzofuran ring can be constructed through various methods, including cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The sulfooxy and carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its reactivity can help in the development of enzyme inhibitors or activators.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate involves its interaction with specific molecular targets. The sulfooxy and carbamate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-ethylcarbamate
- (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-propylcarbamate
Uniqueness
(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is unique due to its specific combination of functional groups and the benzofuran ring. This combination provides distinct reactivity and potential applications that may not be present in similar compounds. The presence of the N-methylcarbamate group, in particular, can influence its biological activity and chemical properties.
Properties
CAS No. |
70988-90-8 |
|---|---|
Molecular Formula |
C12H15NO7S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2,2-dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15NO7S/c1-12(2)10(20-21(15,16)17)7-5-4-6-8(9(7)19-12)18-11(14)13-3/h4-6,10H,1-3H3,(H,13,14)(H,15,16,17) |
InChI Key |
AOTMTYIASVQVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)OS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


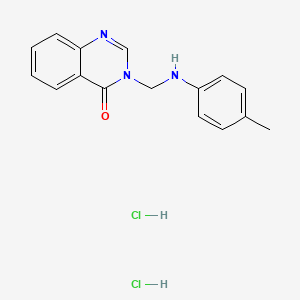
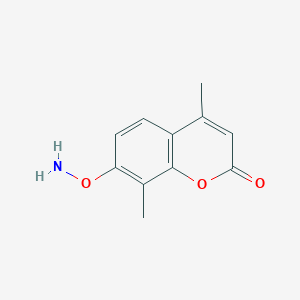
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)

![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)


